5-Cinnamylidenebarbituric acid
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Overview
Description
5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a diazinane ring with a phenylprop-2-en-1-ylidene substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione typically involves a Knoevenagel condensation reaction. This reaction is carried out by mixing acetylacetone with cinnamaldehyde in the presence of a base such as pyrrolidine . The reaction mixture is stirred under an ice bath, followed by room temperature stirring to yield the desired product. The product is then purified using column chromatography with n-hexane and ethyl acetate as eluents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione
- Dimethyl 2-[3-(pyrrolidin-1-yl)-3-phenylprop-2-en-1-ylidene]malonate
- (5E)-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets 5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique diazinane ring structure combined with the phenylprop-2-en-1-ylidene substituent. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
212375-00-3 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H10N2O3/c16-11-10(12(17)15-13(18)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17,18)/b7-4+ |
InChI Key |
CRQHPZFBGAKYRX-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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